Cas no 391866-81-2 (ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate)

エチル3-{(4-メトキシフェニル)カルバモイルアミノ}-5-フェニルチオフェン-2-カルボキシレートは、チオフェン骨格にカルバモイル基とフェニル基を有する高純度有機化合物です。分子内にメトキシフェニル基とエステル基を併せ持つため、医薬品中間体や機能性材料の合成において優れた反応性を示します。特に、チオフェン環の電子特性と置換基の立体効果を組み合わせた分子設計により、有機電子材料や医薬品候補化合物の開発において高い応用可能性を有しています。結晶性が良好で取り扱いが容易な点も特徴です。

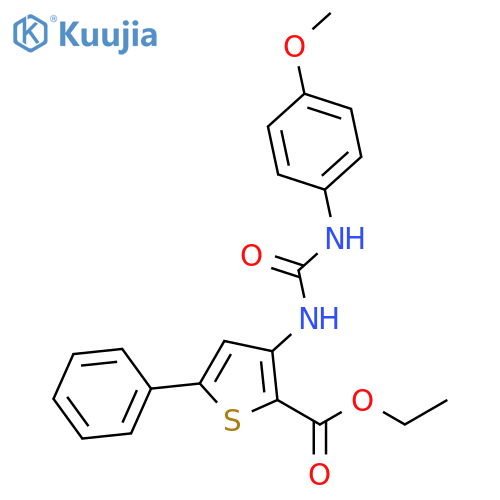

391866-81-2 structure

商品名:ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate

ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate

- 2-Thiophenecarboxylic acid, 3-[[[(4-methoxyphenyl)amino]carbonyl]amino]-5-phenyl-, ethyl ester

- 391866-81-2

- ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

- AKOS001631028

- ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate

- ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate

- F0463-0013

-

- インチ: 1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25)

- InChIKey: QSWOCJUTQVWHCG-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)SC(C2=CC=CC=C2)=CC=1NC(NC1=CC=C(OC)C=C1)=O

計算された属性

- せいみつぶんしりょう: 396.11437830g/mol

- どういたいしつりょう: 396.11437830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

- 密度みつど: 1.308±0.06 g/cm3(Predicted)

- ふってん: 503.4±50.0 °C(Predicted)

- 酸性度係数(pKa): 13.54±0.70(Predicted)

ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0463-0013-2μmol |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0463-0013-10mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0463-0013-15mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0463-0013-75mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0463-0013-25mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| A2B Chem LLC | BA78540-1mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 1mg |

$245.00 | 2024-04-20 | ||

| A2B Chem LLC | BA78540-50mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 50mg |

$504.00 | 2024-04-20 | ||

| A2B Chem LLC | BA78540-5mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA78540-25mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 25mg |

$360.00 | 2024-04-20 | ||

| Life Chemicals | F0463-0013-40mg |

ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |

391866-81-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

391866-81-2 (ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量